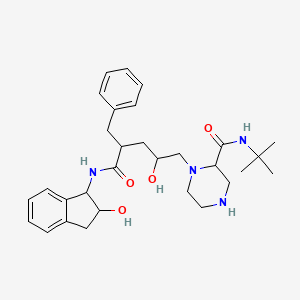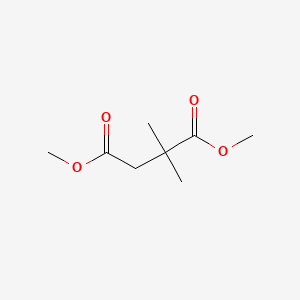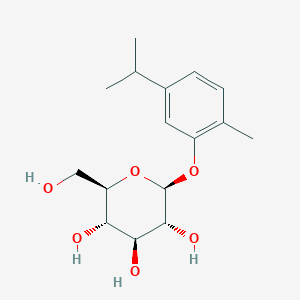
5-Chloro-4-iodo-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-iodo-1H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry. The presence of chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-1H-pyridazin-6-one typically involves the halogenation of pyridazinone derivatives. One common method is the chlorination of 4-iodo-1H-pyridazin-6-one using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-1H-pyridazin-6-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Sodium hydride, potassium carbonate, and other bases are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions include various substituted pyridazinones, which can have different biological activities and applications.
Scientific Research Applications
5-Chloro-4-iodo-1H-pyridazin-6-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-iodo-1H-pyridazin-6-one
- 4-Chloro-5-iodo-1H-pyridazin-6-one
- 3-Chloro-6-iodo-1H-pyridazin-4-one
Uniqueness
5-Chloro-4-iodo-1H-pyridazin-6-one is unique due to the specific positioning of the chlorine and iodine atoms, which can influence its reactivity and biological activity. This unique structure allows for the formation of specific derivatives that may have distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C4H2ClIN2O |
|---|---|
Molecular Weight |
256.43 g/mol |
IUPAC Name |
5-chloro-4-iodo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H2ClIN2O/c5-3-2(6)1-7-8-4(3)9/h1H,(H,8,9) |
InChI Key |
FQUQDZCEBOSRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C(=C1I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13903421.png)
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone](/img/structure/B13903422.png)
![3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13903428.png)


![Methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-6-nitrobenzoate](/img/structure/B13903436.png)
![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)
![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
